molecular formula C20H26N8O23P4 B1217921 P1,P4-Bis(5'-xanthosyl) tetraphosphate

P1,P4-Bis(5'-xanthosyl) tetraphosphate

Número de catálogo: B1217921
Peso molecular: 870.4 g/mol
Clave InChI: PNTZPNDMKHCLNV-MHARETSRSA-N
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Descripción

P1, P4-Bis(5'-xanthosyl) tetraphosphate, also known as XPPPPX, belongs to the class of organic compounds known as (5'->5')-dinucleotides. These are dinucleotides where the two bases are connected via a (5'->5')-phosphodiester linkage. P1, P4-Bis(5'-xanthosyl) tetraphosphate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa).
P(1),P(4)-bis(5'-xanthosyl) tetraphosphate is a purine ribonucleoside 5'-tetraphosphate compound having 5'-xanthosyl residues at the P(1)- and P(4)-positions. It has a role as a mouse metabolite. It is a purine ribonucleoside 5'-tetraphosphate and a xanthosine 5'-phosphate.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

  • Chemical Formula : C20H28N10O19P4
  • Molecular Weight : 836.387 g/mol
  • Solubility : Slightly soluble in water
  • Acidity : Extremely strong acidic compound (based on its pKa)

Biological Functions

P1,P4-Bis(5'-xanthosyl) tetraphosphate has been implicated in several biological functions:

  • Metabolic Role : It acts as a metabolite in various organisms, including mice, and is involved in purine metabolism. Its derivatives participate in nucleotide synthesis and degradation pathways .
  • Stress Response : The compound has been identified as a potential stress alarmone, with its levels increasing under environmental stress conditions such as cadmium exposure and viral infections. For instance, studies have shown that the intracellular concentration of this compound increases significantly during stress, indicating its role in cellular responses to damage .
  • Cellular Signaling : The compound may play a role in signaling pathways that regulate cellular processes, including DNA replication and repair mechanisms. Its involvement in these pathways suggests a vital role in maintaining cellular integrity under various physiological conditions .

Enzymatic Studies

This compound serves as a substrate for various enzymes involved in nucleotide metabolism. Specific enzymes include:

  • Ap4A phosphorylase : Catalyzes the conversion of adenosine 5-phosphosulfate and other nucleotides into this compound .
  • Hydrolases : These enzymes catalyze the hydrolysis of this compound into xanthosine triphosphate and other metabolites, indicating its role in nucleotide turnover .

Stress Response Mechanisms

Research has demonstrated that this compound accumulates during stress conditions, which can be utilized to study stress response mechanisms in cells. For example, investigations into how viral infections affect its levels provide insights into cellular adaptations during pathogen exposure .

Therapeutic Potential

The compound's role as a signaling molecule opens avenues for therapeutic applications. By modulating its levels or mimicking its action, researchers may develop strategies to enhance stress resistance in cells or target metabolic pathways affected by diseases such as cancer .

Case Studies

StudyFindings
Baker et al. (1986)Investigated the alteration of adenyl dinucleotide metabolism under environmental stress, highlighting the accumulation of this compound during cadmium exposure .
Baltzinger et al. (1986)Found high levels of dinucleoside polyphosphates, including this compound, associated with cell death in yeast under stress conditions .
Coste et al. (1987)Reported the occurrence of non-adenylylated bis(5'-nucleosidyl) tetraphosphates like this compound in yeast under temperature shifts or cadmium exposure .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis is the primary degradation pathway for XPPPPX, mediated by enzymes such as Nudix hydrolases and asymmetrical bis(5'-nucleosyl)-tetraphosphatases . These reactions cleave the tetraphosphate backbone, yielding smaller nucleotides:

  • Symmetrical hydrolysis : Produces two xanthosine diphosphate (XDP) molecules under the action of enzymes like EC 3.6.1.41 .

  • Asymmetrical hydrolysis : Generates xanthosine triphosphate (XTP) and xanthosine monophosphate (XMP) via enzymes such as NUDT2 .

Table 1: Hydrolysis Products and Enzymes

Enzyme ClassSubstrateProductsConditions
Symmetrical hydrolase XPPPPX2 XDPPhysiological pH, 37°C
Asymmetrical hydrolase XPPPPXXTP + XMPATP-dependent, pH 7.4

Phosphorylation and Ligase Activity

XPPPPX participates in phosphorylation reactions, often serving as a phosphate donor or acceptor. For example:

  • ATP-dependent phosphorylation : XPPPPX can transfer phosphate groups to ADP, forming ATP and xanthosine derivatives .

  • Enzymatic synthesis : Synthetases like APA1 catalyze the formation of XPPPPX from XDP and ATP under controlled pH (7.0–7.5) and magnesium ion concentrations .

Key reagents : ATP, Mg²⁺, and nucleoside diphosphates.

Stereochemical Influence on Reactivity

The stereochemistry of XPPPPX significantly impacts its enzymatic processing:

  • (Rp,Rp)- and (Sp,Sp)-stereoisomers exhibit differential resistance to hydrolysis. For instance, sulfur substitutions at P1/P4 (e.g., thiophosphate analogues) reduce enzymatic cleavage rates by 10–100× compared to oxygen-linked variants .

  • Snake venom phosphodiesterase preferentially hydrolyzes specific diastereomers, highlighting stereospecific binding pockets .

Table 2: Stereochemical Effects on Hydrolysis Rates

StereoisomerEnzymeHydrolysis Rate (Relative)
(Rp,Rp)-XPPPPX Nudix hydrolase1.0 (Baseline)
(Sp,Sp)-XPPPPX Nudix hydrolase0.1

Oxidation and Degradation

XPPPPX undergoes oxidation in the presence of reactive oxygen species (ROS), such as hydrogen peroxide:

  • Primary products : Xanthine and inorganic pyrophosphate.

  • Mechanism : Radical-mediated cleavage of the glycosidic bond and phosphate backbone.

Analytical Methods for Reaction Monitoring

  • ³¹P NMR spectroscopy : Tracks phosphate group transformations and stereochemical changes .

  • Mass spectrometry : Identifies hydrolysis products and quantifies reaction yields.

  • High-performance liquid chromatography (HPLC) : Separates stereoisomers and monitors enzymatic kinetics .

Biological and Metabolic Context

XPPPPX is a primary metabolite in eukaryotes and prokaryotes, implicated in:

  • Stress signaling : Modulates cellular responses to oxidative stress, akin to Ap4A .

  • Energy homeostasis : Participates in nucleotide recycling pathways .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways involving P1,P4-Bis(5'-xanthosyl) tetraphosphate, and how can researchers validate its role experimentally?

this compound is implicated in purine metabolism , where it acts as a precursor for xanthosine triphosphate (XTP) synthesis . To validate its role:

  • Use isotope tracing with labeled xanthosine derivatives in cell cultures or enzyme assays.
  • Quantify intermediates via UPLC-Q-TOF/MS (as demonstrated in hepatotoxicity studies for related nucleotides) .
  • Knock out or inhibit enzymes like GTP:GTP guanylyltransferase (linked to analogous tetraphosphate synthesis) and monitor metabolite accumulation .

Q. What methodological approaches are recommended for detecting and quantifying this compound in biological samples?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize separation using hydrophilic interaction chromatography (HILIC) for polar nucleotides.
  • Stable Isotope-Labeled Internal Standards : Improve quantification accuracy, as shown in metabolomic studies of hepatotoxicity biomarkers .
  • Enzymatic Assays : Couple with luciferase-based detection (e.g., firefly luciferase, which synthesizes related dinucleotides like Ap4A) to measure activity .

Advanced Research Questions

Q. How does this compound interact with enzymes in pyrimidine and purine metabolism, and what experimental designs can resolve contradictory data on its substrate specificity?

  • Comparative Kinetic Studies : Test substrate specificity using purified enzymes (e.g., nucleotidyltransferases) under varying pH and cofactor conditions.
  • Structural Biology : Resolve enzyme-ligand interactions via X-ray crystallography or cryo-EM, as done for Apa2 in yeast .
  • Cross-Species Analysis : Compare activity in plant (e.g., Lupinus angustifolius) and mammalian systems to identify conserved vs. divergent roles .

Q. What are the challenges in synthesizing this compound in vitro, and how can researchers optimize yield and stability?

  • Chemical Synthesis : Use phosphoramidite chemistry with protective groups for xanthosine, as described for uridine tetraphosphate analogs .
  • Enzymatic Synthesis : Leverage acetyl-CoA synthetase or firefly luciferase to catalyze tetraphosphate bond formation .
  • Stability Optimization : Store at ≤-20°C in alkaline buffers to prevent hydrolysis, following protocols for labile nucleotides like pyridoxal phosphate .

Q. How can researchers investigate the role of this compound in disease models, such as hepatotoxicity or metabolic disorders?

  • Metabolomic Profiling : Compare levels in diseased vs. healthy tissues using LC-MS, as done for rhubarb-induced hepatotoxicity .
  • Gene Knockdown Models : Silence biosynthetic enzymes (e.g., 5'-nucleotidases) and assess phenotypic changes.
  • Pathway Enrichment Analysis : Map metabolites to KEGG pathways (e.g., pyrimidine metabolism, purine metabolism) to identify dysregulated networks .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported enzymatic activities of this compound across studies?

  • Standardize Assay Conditions : Control pH, ionic strength, and cofactors (e.g., Mg²⁺), which critically influence nucleotide-binding enzymes .
  • Replicate with Orthogonal Methods : Validate activity via both radiometric (³²P labeling) and fluorometric assays.
  • Meta-Analysis : Compare data from plant, microbial, and mammalian systems to contextualize species-specific differences .

Q. What computational tools are suitable for modeling the metabolic flux of this compound?

  • Constraint-Based Modeling : Use tools like COBRApy to simulate purine/pyrimidine network dynamics .
  • Molecular Dynamics (MD) : Predict enzyme-substrate binding affinities for nucleotidyltransferases.
  • KEGG Mapper : Annotate metabolites to pathways (e.g., pde00240 for pyrimidine metabolism) .

Q. Methodological Best Practices

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Storage : Aliquot and store at -80°C under anhydrous conditions to prevent degradation .
  • Waste Disposal : Treat as biohazardous waste and neutralize with alkaline hydrolysis before disposal .
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods when synthesizing or handling large quantities .

Propiedades

Fórmula molecular

C20H26N8O23P4

Peso molecular

870.4 g/mol

Nombre IUPAC

[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C20H26N8O23P4/c29-9-5(47-17(11(9)31)27-3-21-7-13(27)23-19(35)25-15(7)33)1-45-52(37,38)49-54(41,42)51-55(43,44)50-53(39,40)46-2-6-10(30)12(32)18(48-6)28-4-22-8-14(28)24-20(36)26-16(8)34/h3-6,9-12,17-18,29-32H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,23,25,33,35)(H2,24,26,34,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1

Clave InChI

PNTZPNDMKHCLNV-MHARETSRSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5NC(=O)NC6=O)O)O)O)O)NC(=O)NC2=O

SMILES isomérico

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5NC(=O)NC6=O)O)O)O)O)NC(=O)NC2=O

SMILES canónico

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5NC(=O)NC6=O)O)O)O)O)NC(=O)NC2=O

Descripción física

Solid

Origen del producto

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

P1,P4-Bis(5'-xanthosyl) tetraphosphate
P1,P4-Bis(5'-xanthosyl) tetraphosphate
P1,P4-Bis(5'-xanthosyl) tetraphosphate
P1,P4-Bis(5'-xanthosyl) tetraphosphate
P1,P4-Bis(5'-xanthosyl) tetraphosphate
P1,P4-Bis(5'-xanthosyl) tetraphosphate

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